N-butyl-2-[(6-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide
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Overview
Description
N-BUTYL-2-({6-[(E)-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDE is a complex organic compound that features a benzothiazole core, a nitrophenyl group, and a butyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BUTYL-2-({6-[(E)-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDE typically involves multi-step organic reactions.
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments .
Chemical Reactions Analysis
Types of Reactions
N-BUTYL-2-({6-[(E)-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could yield various alkyl or aryl derivatives .
Scientific Research Applications
N-BUTYL-2-({6-[(E)-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Possible use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-BUTYL-2-({6-[(E)-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
N-BUTYLACETAMIDE: A simpler compound with a similar butyl chain but lacking the benzothiazole and nitrophenyl groups.
2-AMINOBENZOTHIAZOLE: Shares the benzothiazole core but lacks the butyl and nitrophenyl groups.
2-HYDROXY-5-NITROBENZALDEHYDE: Contains the nitrophenyl group but lacks the benzothiazole and butyl groups.
Uniqueness
N-BUTYL-2-({6-[(E)-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C20H20N4O4S2 |
---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
N-butyl-2-[[6-[(2-hydroxy-5-nitrophenyl)methylideneamino]-1,3-benzothiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C20H20N4O4S2/c1-2-3-8-21-19(26)12-29-20-23-16-6-4-14(10-18(16)30-20)22-11-13-9-15(24(27)28)5-7-17(13)25/h4-7,9-11,25H,2-3,8,12H2,1H3,(H,21,26) |
InChI Key |
XDCWGMKHZANWOD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)CSC1=NC2=C(S1)C=C(C=C2)N=CC3=C(C=CC(=C3)[N+](=O)[O-])O |
Origin of Product |
United States |
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